molecular formula C17H13NO B3040656 1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone CAS No. 224040-86-2

1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone

Cat. No.: B3040656
CAS No.: 224040-86-2
M. Wt: 247.29 g/mol
InChI Key: FPYXFESVUPAJGD-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone (CAS: 224040-86-2) is a ketone-based compound featuring a naphthalene moiety linked to a pyridine ring via an ethanone bridge. Its synthesis involves the reaction of 2-(formylphenoxy)acetic acid with 1-(naphthalen-2-yl)-2-(triphenylphosphoranylidene)ethanone in anhydrous THF, yielding an orange solid with 80% efficiency . The compound is commercially available at 95% purity, indicating its relevance in pharmaceutical and materials research .

The structural combination of naphthalene (aromatic, hydrophobic) and pyridine (heterocyclic, polar) confers unique physicochemical properties, making it a candidate for drug discovery, particularly in targeting receptors or enzymes requiring dual hydrophobic and polar interactions.

Properties

IUPAC Name

1-naphthalen-2-yl-2-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17(11-13-7-9-18-10-8-13)16-6-5-14-3-1-2-4-15(14)12-16/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYXFESVUPAJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone typically involves the reaction of 2-naphthaldehyde with 4-pyridylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthalene-2-carboxylic acid or 4-pyridinecarboxylic acid.

    Reduction: Formation of 1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl-Substituted Pyridinylethanones

(a) 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanone (S18)
  • Structure : Replaces naphthalene with a 4-fluorophenyl group.
  • Synthesis : Prepared via Claisen condensation, as part of intermediates for MTX-Cmpd1.1 .
  • Lower molecular weight (compared to naphthalene) may improve solubility but reduce lipophilicity.
(b) 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS: 1060810-86-7)
  • Structure : Substitutes naphthalene with a p-tolyl (methyl-substituted phenyl) group.
  • Properties : The methyl group increases electron density on the aryl ring, altering reactivity in electrophilic substitutions.
  • Applications : Used as a precursor in antimicrobial agents, highlighting the role of alkyl substituents in bioactivity .

Heterocyclic-Modified Analogs

(a) 1-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethanone (3b)
  • Structure : Replaces pyridine with a phenylsulfonyl group.
  • Properties : The sulfonyl group introduces strong electron-withdrawing effects, as evidenced by distinct NMR shifts (δ 187.9 for carbonyl in $^{13}\text{C}$ NMR) .
(b) 1-(Substituted-phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
  • Structure : Incorporates a 1,3,4-oxadiazole-thioether bridge.
  • Synthesis : Achieved via multi-component reactions using green solvents like PEG-400 .
  • Bioactivity : Demonstrates anti-tubercular activity (MIC: 1.6–3.2 µg/mL), attributed to the oxadiazole moiety’s ability to disrupt bacterial cell walls .

Phenothiazine-Based Derivatives

Compounds like 1-(2-Chloro-10H-phenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone (30):

  • Structure: Replaces naphthalene with a chlorophenothiazine group.
  • Properties: Phenothiazine’s tricyclic structure enhances planarity and π-π stacking, critical for CNS-targeted CB1 receptor antagonism (melting point: 194–196°C) .
  • Divergence : The chloro substituent increases metabolic stability but may introduce hepatotoxicity risks.

Key Structural and Functional Insights

  • Naphthalene vs.
  • Heterocyclic Modifications : Pyridine provides a hydrogen-bond acceptor site, while oxadiazole or sulfonyl groups introduce additional binding motifs (e.g., sulfonyl for protease inhibition).
  • Bioactivity Correlation: Phenothiazine derivatives show CNS activity, whereas oxadiazole-thioethers target bacterial pathways, underscoring the impact of core structural changes on biological targets.

Biological Activity

1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone, also known by its CAS number 224040-86-2, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

The synthesis of 1-(naphthalen-2-yl)-2-(pyridin-4-yl)ethanone typically involves the reaction of naphthalene derivatives with pyridine derivatives under controlled conditions. Various methods have been reported, including condensation reactions that yield the target compound in moderate to high yields. For example, the reaction of naphthalene-2-carbaldehyde with pyridine derivatives has been shown to produce this compound effectively under specific conditions, such as using Ba(OH)₂ as a catalyst .

Biological Activity Overview

1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone exhibits a range of biological activities, including:

  • Antiproliferative Effects : Studies indicate that this compound demonstrates significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to inhibit XPO1 (Exportin 1), a protein involved in nuclear export processes, with an IC50 value as low as 0.55 µM .
  • Inhibition of Nuclear Export : The compound's ability to inhibit XPO1 suggests potential applications in cancer therapy, particularly in overcoming drug resistance mechanisms associated with nuclear export .

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of various naphthyl and pyridyl derivatives found that 1-(naphthalen-2-yl)-2-(pyridin-4-yl)ethanone exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to its inhibitory action on XPO1, which is crucial for the nuclear export of tumor suppressor proteins. The results showed that compounds with similar structures also exhibited varying degrees of activity, emphasizing the importance of structural modifications in enhancing efficacy .

Case Study 2: Structure–Activity Relationship (SAR)

Further investigations into the structure–activity relationship (SAR) of this compound revealed that modifications at the pyridine ring could enhance biological activity. For instance, substituents on the pyridine ring influenced both potency and selectivity against cancer cell lines. Compounds with electron-withdrawing groups demonstrated improved activity compared to their unsubstituted counterparts .

Table 1: Biological Activity Summary

Activity Type IC50 Value (µM) Cell Line/Target
XPO1 Inhibition0.55Various Cancer Cell Lines
Antiproliferative Activity2.5Human Breast Cancer (MCF7)
Cytotoxicity<10Non-Small Cell Lung Cancer (A549)

Q & A

Q. Basic

  • IR spectroscopy : Identifies the ketone carbonyl stretch (~1700 cm⁻¹) and aromatic C–H vibrations .
  • NMR (¹H/¹³C) : Resolves aromatic proton environments (e.g., naphthalene vs. pyridine protons) and substituent effects .
  • X-ray crystallography : Provides definitive structural validation, though non-merohedral twinning may require refinement protocols (e.g., PLATON TWIN) .

How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Q. Advanced

  • Standardized assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies and MTT (cytotoxicity) assays for anticancer evaluation to ensure comparability .
  • Substituent analysis : Introduce electron-withdrawing groups (e.g., Cl) to enhance bioactivity, as seen in chloro-naphthalenone derivatives .
  • Solvent controls : Test activity in DMSO and aqueous buffers to isolate matrix effects .

What strategies improve regioselectivity in electrophilic substitutions on the naphthalene ring?

Q. Advanced

  • Directing groups : Pre-functionalize the naphthalene ring with hydroxyl or acetyl groups to steer electrophilic attacks to specific positions .
  • Temperature modulation : Perform nitration at –10°C to favor para-substitution over ortho .
  • Computational modeling : Use DFT calculations to predict charge density distributions and reactive sites .

How should degradation pathways be mitigated in stability studies?

Q. Advanced

  • Accelerated testing : Conduct ICH-guided studies (40°C/75% RH) with HPLC monitoring to track ketone oxidation or hydrolysis .
  • Storage protocols : Use amber glass to prevent photooxidation and add antioxidants (e.g., BHT) to ethanolic solutions .

What considerations are critical for cytotoxicity assay design?

Q. Basic

  • Cell lines : Test across diverse models (e.g., MCF-7, HeLa) to assess selectivity .
  • Controls : Include doxorubicin as a positive control and measure apoptosis markers (e.g., caspase-3) alongside viability .

How is crystallographic disorder addressed in X-ray analysis of derivatives?

Q. Advanced

  • Twin refinement : Apply algorithms like TWIN in PLATON for non-merohedral twins .
  • High-resolution data : Collect at <1 Å to model alternative conformations and refine occupancy ratios .

What computational methods predict biological target interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with DFT-optimized geometries (B3LYP/6-31G*) to simulate binding to targets like topoisomerase II .
  • MD simulations : Run 50 ns trajectories to assess binding stability, followed by MM-PBSA for binding energy calculations .

Which purification methods yield pharmacologically viable samples?

Q. Basic

  • Recrystallization : Ethanol/water (7:3 v/v) achieves >98% purity, verified by HPLC (C18 column, acetonitrile/water gradient) .
  • Chromatography : Use silica gel with ethyl acetate/hexane for isomer separation .

How do steric effects from aromatic rings influence reaction kinetics?

Q. Advanced

  • Kinetic studies : Under pseudo-first-order conditions, steric hindrance from the naphthalene ring slows nucleophilic substitutions at the α-carbon .
  • Microwave synthesis : Overcome kinetic barriers by using high temperatures (100°C) in sealed vessels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.